An In-depth Technical Guide to N-methyl-4-tert-butylpyrimidin-2-amine and Its Derivatives: Synthesis, Characterization, and Applications
An In-depth Technical Guide to N-methyl-4-tert-butylpyrimidin-2-amine and Its Derivatives: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-methyl-4-tert-butylpyrimidin-2-amine and its derivatives, a class of compounds of growing interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to facilitate research and development efforts. We will delve into the core aspects of synthesis, characterization, and potential applications, with a focus on providing actionable protocols and a strong theoretical framework.
Introduction to the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[1] Its ability to participate in hydrogen bonding and engage with various biological targets has led to its incorporation into a wide array of therapeutic agents, including anticancer and antimicrobial drugs.[2][3][4] The strategic substitution on the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The introduction of a tert-butyl group at the 4-position and an N-methyl group at the 2-amino position creates a unique chemical entity with distinct steric and electronic features, paving the way for novel pharmacological profiles.
Core Compound and its Derivatives: CAS Number Identification
For the purpose of this guide and to facilitate clear communication and future registration, we will refer to the target compound by its systematic IUPAC name: N-methyl-4-(tert-butyl)pyrimidin-2-amine . Researchers synthesizing this compound for the first time for commercial or regulatory purposes are encouraged to initiate the process of obtaining a CAS number through the appropriate channels.
Similarly, for novel derivatives of this core structure, new CAS numbers will need to be assigned as they are synthesized and characterized.
Table 1: CAS Numbers of the Core Compound and Related Structures
| Compound Name | Structure | CAS Number |
| 4-(tert-butyl)pyrimidin-2-amine | 17321-94-7[5] | |
| N-methyl-4-(tert-butyl)pyrimidin-2-amine | ![]() | Not Assigned |
| N-tert-butyl-2-methylpyrimidin-4-amine (Isomer) | Not Assigned (PubChem CID: 122692483) | |
| N-Butyl-4-methylpyrimidin-2-amine | 651718-71-7 |
Synthesis of N-methyl-4-tert-butylpyrimidin-2-amine and Its Derivatives
The synthesis of the target compound and its derivatives can be approached through a logical, multi-step process. The primary challenge often lies in the selective N-methylation of the 2-amino group.
Synthesis of the Precursor: 4-tert-butylpyrimidin-2-amine
The synthesis of the parent amine is the foundational step. A common and effective method involves the condensation of a β-diketone or a related species with guanidine.
Diagram 1: General Synthesis of 4-tert-butylpyrimidin-2-amine
Caption: Synthesis of the precursor via condensation.
Experimental Protocol: Synthesis of 4-tert-butylpyrimidin-2-amine
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pivaloylacetonitrile (1 equivalent) and guanidine hydrochloride (1 equivalent) in anhydrous ethanol.
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Base Addition: To the stirred solution, add sodium ethoxide (2.2 equivalents) portion-wise at room temperature.
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Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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Extraction: To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure 4-tert-butylpyrimidin-2-amine.
N-Methylation of 4-tert-butylpyrimidin-2-amine
The introduction of a methyl group onto the 2-amino position can be achieved using various methylating agents. The choice of reagent and reaction conditions is critical to avoid di-methylation or methylation at the ring nitrogens.
Diagram 2: N-Methylation Workflow
Caption: Step-wise process for N-methylation.
Experimental Protocol: N-methylation using Methyl Iodide
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Deprotonation: To a solution of 4-tert-butylpyrimidin-2-amine (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base like sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
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Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.[6]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by TLC.
-
Quenching and Extraction: Carefully quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to isolate N-methyl-4-tert-butylpyrimidin-2-amine.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial when working with strong bases like sodium hydride to prevent quenching of the base and unwanted side reactions.
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Choice of Base: A strong base is required to deprotonate the amino group, forming the more nucleophilic amide anion, which then readily attacks the methylating agent.
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Stoichiometry: Using a slight excess of the base and methylating agent helps to drive the reaction to completion. However, a large excess of the methylating agent should be avoided to minimize the risk of di-methylation.
Characterization of N-methyl-4-tert-butylpyrimidin-2-amine
The structural elucidation of the newly synthesized compound is paramount. A combination of spectroscopic techniques is employed for this purpose.
Table 2: Expected Spectroscopic Data for N-methyl-4-tert-butylpyrimidin-2-amine
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the tert-butyl protons (around 1.3 ppm, 9H). - A singlet for the N-methyl protons (around 3.0 ppm, 3H). - Two doublets for the pyrimidine ring protons (in the aromatic region, e.g., 6.5-8.5 ppm, 1H each). - A broad singlet for the NH proton (if not exchanged with D₂O). |
| ¹³C NMR | - A quaternary carbon and methyl carbons for the tert-butyl group. - A signal for the N-methyl carbon. - Signals for the pyrimidine ring carbons. |
| Mass Spec. | - A molecular ion peak corresponding to the calculated molecular weight (C₉H₁₅N₃, MW: 165.24). |
| IR | - N-H stretching vibration (around 3300-3500 cm⁻¹). - C-H stretching vibrations (aliphatic and aromatic). - C=N and C=C stretching vibrations of the pyrimidine ring. |
Potential Applications in Drug Development
The 2-aminopyrimidine scaffold is a versatile building block in the design of kinase inhibitors and other targeted therapies.[1][7] The unique substitution pattern of N-methyl-4-tert-butylpyrimidin-2-amine offers several potential advantages in drug design:
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Improved Lipophilicity: The tert-butyl and N-methyl groups can enhance the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability.
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Modulation of Target Binding: The steric bulk of the tert-butyl group and the electronic nature of the N-methyl group can influence the binding affinity and selectivity for specific biological targets.
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Metabolic Stability: The N-methyl group can block a potential site of metabolism, leading to a longer half-life in vivo.
Diagram 3: Potential Signaling Pathway Involvement
Caption: Potential mechanism of action as a kinase inhibitor.
Derivatives of 2-aminopyrimidine have shown promise as inhibitors of various kinases, such as FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), which are implicated in cancers like acute myeloid leukemia.[3] Further derivatization of the N-methyl-4-tert-butylpyrimidin-2-amine core, for instance, by introducing pharmacophoric groups at the 5- or 6-position of the pyrimidine ring, could lead to the discovery of potent and selective inhibitors for a range of therapeutic targets.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of N-methyl-4-tert-butylpyrimidin-2-amine and its derivatives, from fundamental identification and synthesis to potential applications in drug discovery. While the core compound itself may not have a readily available CAS number, the outlined synthetic and characterization methodologies provide a solid foundation for its preparation and validation in a research setting. The versatility of the 2-aminopyrimidine scaffold, coupled with the unique properties imparted by the tert-butyl and N-methyl substituents, makes this class of compounds a promising area for further exploration. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in various biological assays to unlock their full therapeutic potential.
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